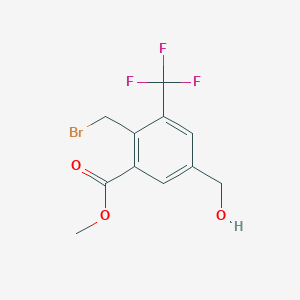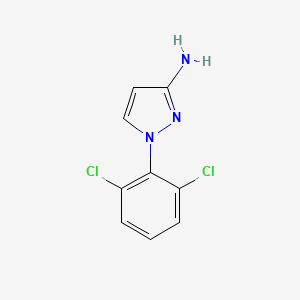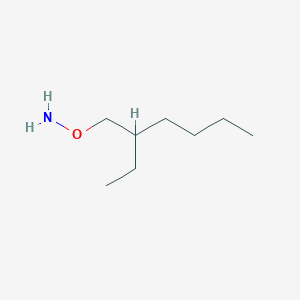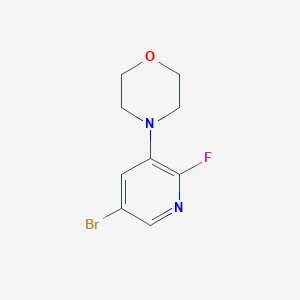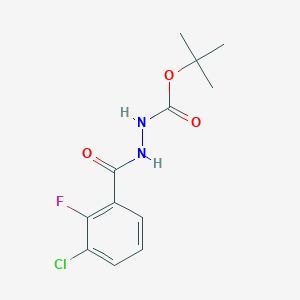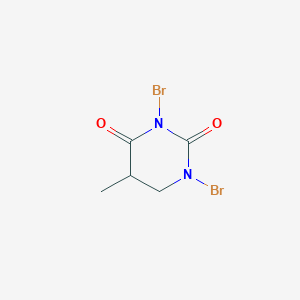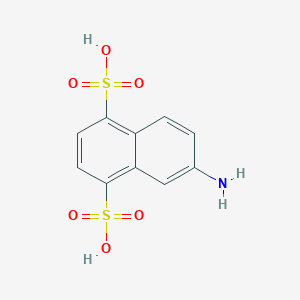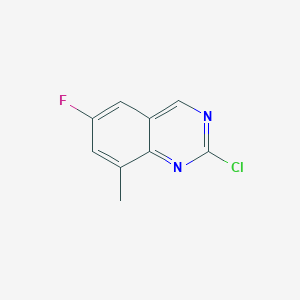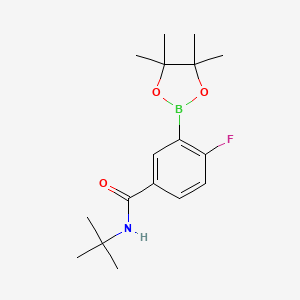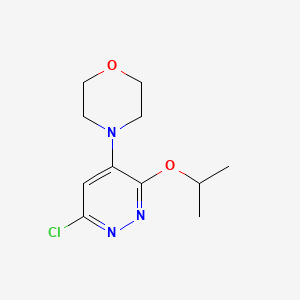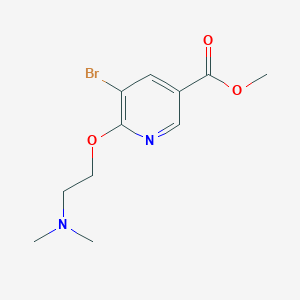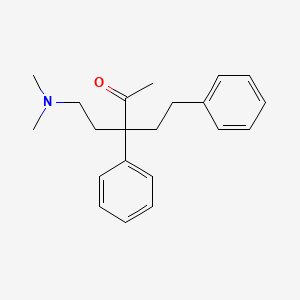![molecular formula C14H14IN B13987653 [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- CAS No. 100869-70-3](/img/structure/B13987653.png)
[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 4-position of one phenyl ring and an iodine atom at the 4’-position of the other phenyl ring, with two methyl groups attached to the nitrogen atom of the amine group. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Iodine Atom: The iodine atom can be introduced through electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amination and Methylation: The amine group can be introduced through nucleophilic substitution, followed by methylation using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- often involves large-scale coupling reactions using automated reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide are used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: [1,1’-Biphenyl]-4-amine, N,N-dimethyl-.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-amine, N,N-dimethyl-: Lacks the iodine atom, making it less reactive in certain substitution reactions.
[1,1’-Biphenyl]-4-amine, 4’-bromo-N,N-dimethyl-: Contains a bromine atom instead of iodine, which affects its reactivity and applications.
Uniqueness
This unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
100869-70-3 |
|---|---|
Molecular Formula |
C14H14IN |
Molecular Weight |
323.17 g/mol |
IUPAC Name |
4-(4-iodophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 |
InChI Key |
OIEAJUVNJZOMPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


